D-Fenchone (96% Purity): Structural Dynamics, Physical Properties, and Applications in Advanced Drug Development
D-Fenchone (96% Purity): Structural Dynamics, Physical Properties, and Applications in Advanced Drug Development
Executive Summary
As a Senior Application Scientist, I have observed that the transition from natural product extraction to targeted drug design relies heavily on the structural integrity of the starting scaffolds. D-Fenchone, a bicyclic monoterpene ketone natively found in Foeniculum vulgare (fennel), serves as a privileged building block in modern medicinal chemistry[1]. While lower purities suffice for the fragrance and flavoring industries, the 96% purity grade is the critical threshold required for reproducible pharmacological synthesis, particularly in the development of selective cannabinoid receptor type 2 (CB2) ligands[2] and advanced gastric healing agents[3]. This whitepaper dissects the chemical architecture, physical properties, and self-validating experimental workflows necessary to leverage D-Fenchone 96% in rigorous research environments.
Chemical Identity and Stereochemical Significance
D-Fenchone—systematically named (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one—is the dextrorotatory enantiomer of fenchone[4]. The bicyclic [2.2.1] heptane core imparts significant steric hindrance around the ketone moiety at position 2, which dictates its unique reactivity profile compared to its less hindered isomer, camphor[5].
In drug development, stereochemistry is non-negotiable. The specific (1S,4R) spatial arrangement of D-Fenchone allows it to act as a precise chiral auxiliary and a rigid scaffold that mimics the terpenoid core of classical cannabinoids[2]. This rigidity restricts the conformational entropy of synthesized derivatives, directly enhancing their binding affinity to allosteric target sites[6].
Physical and Chemical Properties
Understanding the physical parameters of D-Fenchone is essential for optimizing reaction conditions, particularly in solvent selection and thermal ramping. The data summarized in Table 1 reflects the standard parameters for the 96% purity grade.
Table 1: Physical and Chemical Properties of D-Fenchone (96%)
| Property | Value | Reference |
| IUPAC Name | (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | [7] |
| Molecular Formula | C10H16O | [7] |
| Molar Mass | 152.23 g/mol | [7] |
| Appearance | Colorless to pale yellow oily liquid | [7] |
| Density | 0.941 – 0.948 g/cm³ | [1] |
| Boiling Point | 192.0 °C – 194.0 °C | [1] |
| Melting Point | 5.0 °C – 6.0 °C | [1] |
| Refractive Index ( nD ) | 1.461 – 1.467 | [1] |
| LogP (Octanol/Water) | 3.52 | [1] |
Causality Insight: The high LogP (3.52) indicates strong lipophilicity, which is highly advantageous for crossing biological membranes, including the blood-brain barrier[1]. However, this also necessitates the use of non-polar solvents (e.g., hexane, toluene) during extraction and synthesis to maintain solvation and prevent micelle formation.
Pharmacological Applications: The Monoterpene Scaffold in Drug Design
The 96% purity grade of D-Fenchone is primarily utilized in the synthesis of novel therapeutics. Recent breakthroughs have demonstrated its utility in two major pathways:
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CB2 Selective Ligands: By coupling D-Fenchone with 5-substituted resorcinols, researchers can synthesize cannabinoid-like compounds[2]. One such derivative, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, exhibits exceptional affinity ( Ki = 3.51 nM) for the human CB2 receptor[6]. This agonism drives potent anti-inflammatory and analgesic responses without the psychoactive effects associated with CB1 activation[2].
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Gastric Healing: Independent of synthesis, pure (-)-Fenchone and (+)-Fenchone have shown direct therapeutic efficacy in preventing cysteamine-induced duodenal ulcers by promoting re-epithelialization via antioxidant and immunomodulatory mechanisms[3].
Fig 1: Synthesis and pharmacological pathway of D-Fenchone derived CB2 selective ligands.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the choice, ensuring that researchers do not just follow instructions blindly, but understand the chemical dynamics at play.
Protocol 1: GC-MS Validation of D-Fenchone 96% Purity
When sourcing D-Fenchone 96%, the remaining 4% typically consists of trace monoterpenes (e.g., α -pinene, camphor)[8]. Quantifying these impurities is critical before initiating sensitive syntheses.
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Step 1: Sample Preparation. Dilute the D-Fenchone standard in GC-grade hexane to a final concentration of 1 mg/mL.
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Causality: D-Fenchone is highly lipophilic (LogP 3.52)[1]. Hexane ensures complete solvation while preventing the degradation of the non-polar stationary phase of the GC column, which is a common issue when using protic solvents like methanol.
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Step 2: Injection Parameters. Inject 1 µL of the sample using a split ratio of 1:50.
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Causality: The 96% purity means the primary analyte is overwhelmingly concentrated. A high split ratio prevents detector saturation and peak fronting, ensuring the trace 4% impurities can be accurately integrated and resolved.
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Step 3: Capillary Column Separation. Utilize a non-polar HP-5MS column (30 m x 0.25 mm x 0.25 µm). Set the oven program to hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
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Causality: Monoterpene isomers have nearly identical molecular weights but slightly different boiling points. The gradual 10 °C/min thermal ramp exploits these subtle thermodynamic differences, allowing baseline resolution between D-Fenchone (BP 192 °C) and camphor (BP 204 °C)[1].
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Step 4: Mass Spectrometry Detection. Operate the MS in Electron Ionization (EI) mode at 70 eV.
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Causality: Standard 70 eV EI provides highly reproducible fragmentation. D-Fenchone will yield characteristic fragments at m/z 81 and 109, allowing for definitive NIST library matching.
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Self-Validation Checkpoint: Prior to the sample run, inject a pure hexane blank. The baseline must remain completely flat. If ghost peaks appear, it indicates column carryover or inlet contamination, which mathematically invalidates the purity percentage calculation. A high-temperature bake-out must be performed before proceeding.
Fig 2: Self-validating GC-MS analytical workflow for quantifying D-Fenchone purity.
Protocol 2: Synthesis of CB2-Selective Fenchone-Resorcinol Ligands
This protocol outlines the coupling of D-Fenchone (96%) with a 5-alkylresorcinol to generate a cannabinoid-like scaffold[6].
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Step 1: Friedel-Crafts Alkylation. Combine D-Fenchone and 5-alkylresorcinol in dry toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux at 110 °C using a Dean-Stark trap.
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Causality: Toluene provides the optimal boiling point (110 °C) to drive the electrophilic aromatic substitution. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward according to Le Chatelier's principle. p-TsOH is chosen because it is strong enough to activate the ketone but mild enough to prevent the rearrangement of the strained bicyclic [2.2.1] heptane ring.
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Step 2: Demethylation (Deprotection). If the resorcinol was methoxy-protected, treat the intermediate with sodium ethanethiolate in dimethylformamide (DMF) at 120 °C.
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Causality: Sodium ethanethiolate is a powerful, soft nucleophile that selectively cleaves aryl methyl ethers without attacking the newly formed carbon-carbon bonds. Unmasking these phenolic hydroxyl groups is mandatory, as they act as critical hydrogen-bond donors within the CB2 receptor binding pocket[2].
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate mobile phase. The disappearance of the non-polar starting material spot and the emergence of a highly polar, UV-active spot confirms successful deprotection. If the starting material persists, the ethanethiolate reagent has likely oxidized to a disulfide and a fresh batch must be prepared.
Formulation, Stability, and Handling
Due to its melting point of 5–6 °C[1], D-Fenchone 96% may crystallize or become highly viscous during cold storage.
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Handling: Before pipetting, the container should be gently warmed in a 20 °C water bath to ensure the liquid is completely homogeneous. Failure to do so can result in drawing a disproportionate amount of impurities that remain liquid at lower temperatures.
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Storage: Store in tightly sealed amber glass vials under an inert argon atmosphere. While the ketone is relatively stable against oxidation compared to aldehydes, prolonged exposure to UV light and oxygen can lead to slow auto-oxidation of the bicyclic ring system.
References
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[7] (+)-Fenchone | C10H16O | CID 1201521 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
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[1] (+-)-Fenchone | C10H16O | CID 14525 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
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[5] Chemical Properties of Fenchone (CAS 18492-37-0) - Cheméo Source: Cheméo URL:[Link]
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[2] Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC Source: National Institutes of Health (NIH) URL:[Link]
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[6] Fenchone Derivatives as a Novel Class of CB2 Selective Ligands - ResearchGate Source: ResearchGate URL:[Link]
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[3] (-)-Fenchone Prevents Cysteamine-Induced Duodenal Ulcers and Accelerates Healing - MDPI Source: MDPI URL:[Link]
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Lavandula stoechas essential oils protect against Malathion-induces reproductive disruptions in male mice - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fenchone - Wikipedia [en.wikipedia.org]
- 5. Fenchone (CAS 18492-37-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Fenchone | C10H16O | CID 1201521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lavandula stoechas essential oils protect against Malathion-induces reproductive disruptions in male mice - PMC [pmc.ncbi.nlm.nih.gov]
